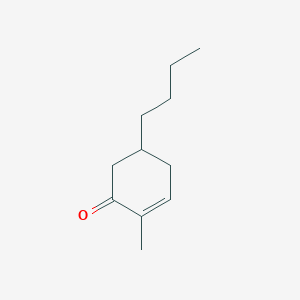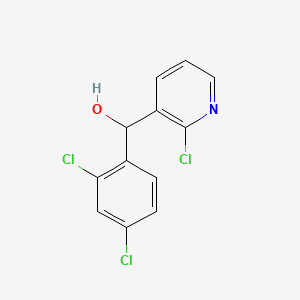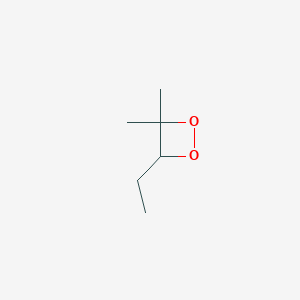
1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- is a heterocyclic compound that features a pyrrole ring substituted with an amino group at the 4-position and phenyl groups at the 2 and 5 positions. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- can be synthesized through various methods. One common approach involves the condensation of benzoin and substituted aniline under microwave-assisted conditions . This method provides a simple and efficient route to the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis suggests potential scalability for industrial applications. The reaction conditions typically involve the use of a catalyst and controlled heating to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Introduction of various functional groups on the phenyl rings.
Applications De Recherche Scientifique
1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- involves its interaction with specific molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share similar structural motifs and exhibit interesting biological activities.
Indole derivatives: Known for their diverse biological activities and structural similarities.
Pyrazole derivatives: These compounds also feature nitrogen-containing heterocycles and have been studied for various pharmacological properties.
Uniqueness: 1H-Pyrrole-3-carbonitrile, 4-amino-2,5-diphenyl- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of amino and nitrile groups, along with phenyl substitutions, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
86625-51-6 |
|---|---|
Formule moléculaire |
C17H13N3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
4-amino-2,5-diphenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C17H13N3/c18-11-14-15(19)17(13-9-5-2-6-10-13)20-16(14)12-7-3-1-4-8-12/h1-10,20H,19H2 |
Clé InChI |
JKXDBPNRONWHNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(N2)C3=CC=CC=C3)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


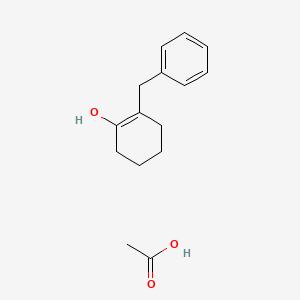
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
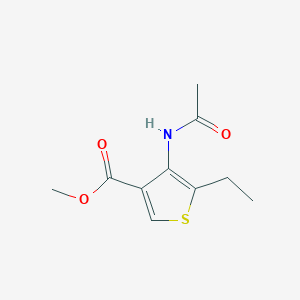

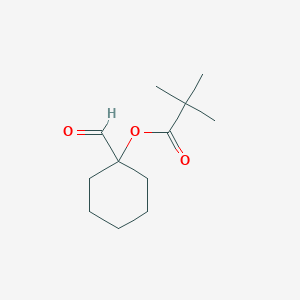
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)

![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)


